molecular formula C15H19BrO2 B8332579 2-(4-Bromo-phenyl)-3-cyclopentyl-propionic acid methyl ester

2-(4-Bromo-phenyl)-3-cyclopentyl-propionic acid methyl ester

Cat. No.: B8332579
M. Wt: 311.21 g/mol
InChI Key: CEHGCYVHKFGJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-phenyl)-3-cyclopentyl-propionic acid methyl ester is a useful research compound. Its molecular formula is C15H19BrO2 and its molecular weight is 311.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19BrO2

Molecular Weight

311.21 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-3-cyclopentylpropanoate

InChI

InChI=1S/C15H19BrO2/c1-18-15(17)14(10-11-4-2-3-5-11)12-6-8-13(16)9-7-12/h6-9,11,14H,2-5,10H2,1H3

InChI Key

CEHGCYVHKFGJEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of freshly prepared lithium diisopropylamide (23 mL of a 0.32M stock solution, 7.13 mmol) cooled to −78° C. was treated with (4-bromo-phenyl)-acetic acid methyl ester (1.48 g, 6.48 mmol) in tetrahydrofuran/1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (16.2 mL, 3:1). The resulting solution was stirred at −78° C. for 45 min. Iodomethylcyclopentane (1.49 g, 7.13 mmol) was then added in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (2 mL). The reaction mixture was stirred at −78° C. for 4 h. The reaction was then warmed to 25° C. and was stirred at 25° C. for 18 h. The reaction mixture was then quenched by the dropwise addition of a saturated aqueous ammonium chloride solution (10 mL). This mixture was poured into water (100 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with a saturated aqueous lithium chloride solution (1×50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 95/5 hexanes/ethyl acetate) afforded 2-(4-bromo-phenyl)-3-cyclopentyl-propionic acid methyl ester (1.60 g, 79.3%) as a clear oil: EI-HRMS m/e calcd for C15H19O2Br (M+) 310.0568 found 310.0564.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.48 g
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reactant
Reaction Step Two
Name
tetrahydrofuran 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Quantity
16.2 mL
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solvent
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-(4-bromo-phenyl)-3-cyclopentyl-propionic acid (1.37 g, 4.61 mmol) in methanol (23 mL) was treated slowly with 5 drops of concentrated sulfuric acid. The resulting reaction mixture was heated under reflux for 42 h. The reaction mixture was allowed to cool to 25° C. and then concentrated in vacuo to remove methanol. The residue was diluted with ethyl acetate (200 mL). The organic phase was washed with a saturated aqueous sodium bicarbonate solution (1×100 mL), washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 19/1 hexanes/ethyl acetate) afforded 2-(4-bromo-phenyl)-3-cyclopentyl-propionic acid methyl ester (1.40 g, 97%) as a light yellow oil: EI-HRMS m/e calcd for C15H19BrO2 (M+) 310.0568, found 310.0569.
Quantity
1.37 g
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reactant
Reaction Step One
Quantity
23 mL
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reactant
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One

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